2-Amino-8-ethyl-3-methylquinoline hydrochloride

Description

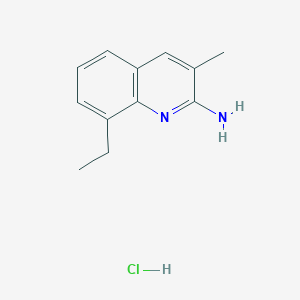

Chemical Identity: 2-Amino-3-ethyl-8-methylquinoline hydrochloride (CAS: 1172880-06-6, Molecular Formula: C₁₂H₁₅ClN₂) is a substituted quinoline derivative characterized by an amino group at position 2, an ethyl group at position 3, and a methyl group at position 8 of the quinoline ring. It is commonly used as an intermediate in pharmaceutical synthesis and chemical research .

Physicochemical Properties: While explicit data on solubility, melting point, or stability are unavailable in the provided evidence, its hydrochloride salt form suggests moderate water solubility, typical of amine salts. The ethyl and methyl substituents likely enhance lipophilicity compared to unsubstituted quinoline .

Applications: The compound is marketed as a building block for APIs (Active Pharmaceutical Ingredients) and intermediates, indicating its role in synthesizing bioactive molecules. Its structural features (e.g., amino and alkyl groups) make it a candidate for drug discovery, particularly in antimalarial or antimicrobial agents, given the known activity of aminoquinolines .

Structure

3D Structure of Parent

Properties

CAS No. |

1170438-56-8 |

|---|---|

Molecular Formula |

C12H15ClN2 |

Molecular Weight |

222.71 g/mol |

IUPAC Name |

8-ethyl-3-methylquinolin-2-amine;hydrochloride |

InChI |

InChI=1S/C12H14N2.ClH/c1-3-9-5-4-6-10-7-8(2)12(13)14-11(9)10;/h4-7H,3H2,1-2H3,(H2,13,14);1H |

InChI Key |

GNRQJXMWSJZFAB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC2=C1N=C(C(=C2)C)N.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Amino-8-ethyl-3-methylquinoline hydrochloride involves several steps. One common method includes the reaction of 8-ethyl-3-methylquinoline with ammonia under specific conditions to introduce the amino group at the 2-position. The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions . Industrial production methods often involve optimizing these reaction conditions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

2-Amino-8-ethyl-3-methylquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of different quinoline derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Biochemical Research

2-Amino-8-ethyl-3-methylquinoline hydrochloride is extensively used in proteomics for studying protein interactions and functions. Its ability to interact with various biological molecules makes it valuable for understanding complex biological pathways.

Applications in Proteomics:

- Binding studies with proteins to determine interaction affinities.

- Investigating the influence on enzyme activity and receptor binding.

Pharmaceutical Development

This compound has been investigated for its potential as a drug candidate due to its biological activities, including antimicrobial and antitumor properties.

Therapeutic Potential:

- Antimicrobial Activity: Studies have shown that derivatives of quinoline compounds can inhibit the growth of bacteria and fungi.

- Antitumor Activity: Research indicates that this compound can induce apoptosis in cancer cells, suggesting its role as a potential anticancer agent.

Data Table: Biological Activities

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell proliferation and increased rates of apoptosis, highlighting its potential as an anticancer therapeutic agent.

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of this compound against various pathogens. The findings demonstrated effective inhibition against several strains, suggesting its utility in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-Amino-8-ethyl-3-methylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparison Points:

Amino group placement (position 2 vs. 7 in 7-Aminoquinoline) significantly impacts electronic properties. Position 2 aminoquinolines are more common in antimalarial agents (e.g., chloroquine derivatives) .

Functional Group Variations: Hydrazino (in 5-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride) vs. amino groups affect redox activity and metal-binding capacity, relevant for catalytic or diagnostic applications .

Regulatory and Safety Profiles: The target compound’s safety data sheet (SDS) specifies 100% purity but lacks toxicity data, whereas analogs like 7-(2-ethoxyethoxy)quinoline emphasize first-aid measures for inhalation or skin contact, suggesting higher handling risks .

Synthetic Utility: The target compound’s synthesis likely follows methods similar to those in , such as reductive amination or alkylation of pre-functionalized quinolines. In contrast, chloro-substituted analogs (e.g., N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline) require halogenation steps .

Biological Activity

2-Amino-8-ethyl-3-methylquinoline hydrochloride is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological properties, focusing on its antimicrobial and antitumor effects, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_12H_14ClN_1, with a molecular weight of approximately 222.71 g/mol. The compound features a quinoline backbone, which consists of a fused benzene and pyridine ring. The amino group at position 2, along with ethyl and methyl substituents at positions 8 and 3 respectively, enhances its reactivity and biological potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its activity against various bacterial strains has been documented, showcasing its potential as a therapeutic agent.

| Microorganism | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 22 | 0.5 |

| Escherichia coli | 20 | 1.0 |

| Pseudomonas aeruginosa | 18 | 1.5 |

The compound's effectiveness is attributed to its ability to disrupt microbial cell division and function, making it a candidate for further development in antibacterial therapies .

Antitumor Activity

The antitumor potential of this compound has been explored through various studies. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 10 | Apoptosis induction |

| MCF-7 (breast cancer) | 15 | Cell cycle arrest |

| A549 (lung cancer) | 12 | Inhibition of proliferation |

These findings suggest that the compound may interact with specific enzymes or receptors involved in tumor growth, providing insights into its mechanism of action .

Case Studies

- Antimicrobial Efficacy Against Multi-Drug Resistant Strains : A study highlighted the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus, showcasing inhibition zones comparable to standard antibiotics .

- Cytotoxicity in Cancer Models : Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines, revealing selective toxicity towards malignant cells while sparing normal fibroblasts .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or tumor cell proliferation.

- Apoptosis Induction : By triggering apoptotic pathways, it can effectively reduce tumor size and prevent metastasis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-amino-8-ethyl-3-methylquinoline hydrochloride, and what methodological considerations are critical for yield optimization?

- The compound can be synthesized via reductive amination of substituted quinoline precursors. For example, imine intermediates derived from formylquinolines (e.g., 3-formylquinoline derivatives) can be reduced using sodium cyanoborohydride (NaBH3CN) at pH ≈ 6 to yield amine products . Key considerations include:

- Reagent selection : NaBH3CN is preferred over LiAlH4 for selective reduction of imines without over-reduction.

- Purification : Post-reaction washing with cold methanol improves purity .

- Monitoring : Thin-layer chromatography (TLC) is essential to track reaction progress .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- HPLC : For quantifying purity, especially when detecting residual solvents or byproducts.

- NMR spectroscopy : To confirm substitution patterns (e.g., ethyl and methyl groups at positions 8 and 3, respectively) and assess proton environments .

- X-ray crystallography : Resolves crystallographic parameters (e.g., dihedral angles between quinoline and substituents) to validate molecular geometry .

Q. How should researchers handle stability challenges under varying storage conditions?

- Temperature sensitivity : Store at 2–8°C in airtight containers to prevent hydrolysis or oxidation.

- Moisture control : Desiccants are critical due to the hydrochloride salt’s hygroscopic nature .

- Light exposure : Use amber vials to avoid photodegradation, as quinoline derivatives are often light-sensitive .

Advanced Research Questions

Q. What mechanistic insights explain contradictory spectroscopic data for aminoquinoline derivatives?

- Discrepancies in NMR or mass spectra may arise from:

- Tautomerism : Proton shifts between amino and imino forms in solution.

- Crystallographic vs. solution-state structures : X-ray data (e.g., planar quinoline rings with 70.22° dihedral angles for substituents) may differ from dynamic solution conformations .

Q. How can reaction conditions be optimized to minimize byproducts during reductive amination?

- pH control : Maintain pH ≈ 6 to stabilize imine intermediates and enhance NaBH3CN efficiency .

- Solvent selection : Methanol or ethanol balances solubility and reaction kinetics.

- Catalytic additives : Trace acetic acid accelerates imine formation without side reactions .

Q. What novel applications in drug discovery justify further study of this compound?

- Antimalarial analogs : Structural similarity to 8-aminoquinolines (e.g., primaquine) suggests potential antiparasitic activity.

- Anticancer scaffolds : The ethyl and methyl groups may enhance lipophilicity for targeting kinase inhibitors .

- Methodological synergy : Combine with high-throughput screening to assess bioactivity .

Q. How can green chemistry principles be applied to improve synthesis sustainability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.